molecular formula C15H15FN2O3S B3953758 N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

Cat. No.: B3953758
M. Wt: 322.4 g/mol
InChI Key: QCYBLCRWQLEQKP-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a chemical compound characterized by the presence of a fluorobenzenesulfonamide group attached to a phenyl ring, which is further connected to a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form N-(4-fluorobenzenesulfonamido)aniline. This intermediate is then reacted with acetic anhydride in the presence of a base to yield

Biological Activity

N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C14H13FN2O3S
  • Molecular Weight : 308.33 g/mol
  • InChIKey : XDPZXZLBGSPYNV-UHFFFAOYSA-N

The compound is believed to exert its biological effects through modulation of specific enzyme activities and receptor interactions. Its sulfonamide moiety may contribute to its inhibitory effects on various biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives have shown significant inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression.

  • In vitro Studies : Compounds similar to this compound demonstrated potent inhibition of HDAC isoforms, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cell lines .
  • In vivo Studies : In xenograft models, these compounds exhibited promising antitumor efficacy, particularly in models with an intact immune system, suggesting their potential as immunotherapeutic agents .

Enzyme Inhibition

The compound's sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in folate metabolism. This inhibition can lead to antiproliferative effects in rapidly dividing cells.

Enzyme TargetInhibition TypeReference
AICARFTCompetitive
HDACNon-competitive

Case Studies

  • Case Study on HDAC Inhibition :
    • A study involving a series of benzamide derivatives showed that one derivative, closely related to this compound, significantly inhibited class I HDACs in vitro and induced apoptosis in myelodysplastic syndrome cell lines .
  • Pharmacokinetic Profile :
    • Research indicated that derivatives of this compound exhibited favorable pharmacokinetic properties in animal models, with low toxicity and minimal metabolic differences across species .

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-11(19)18(2)14-7-5-13(6-8-14)17-22(20,21)15-9-3-12(16)4-10-15/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYBLCRWQLEQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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